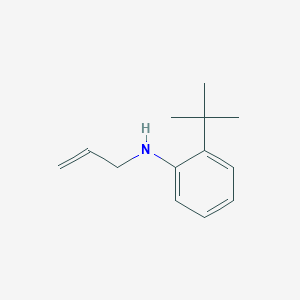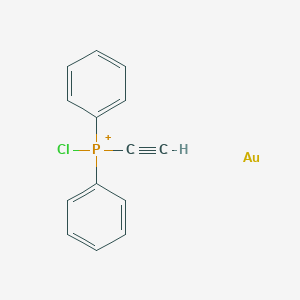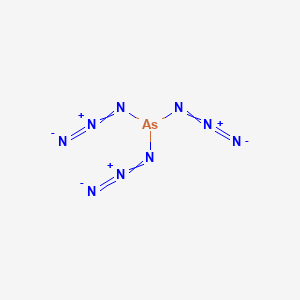
1,4-Difluoropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Difluoropyrene can be synthesized through several methods, including direct fluorination and substitution reactions. One common approach involves the fluorination of pyrene using elemental fluorine or fluorinating agents such as Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the 1 and 4 positions of the pyrene molecule.
Another method involves the substitution of hydrogen atoms in pyrene with fluorine atoms using nucleophilic aromatic substitution reactions. This process often requires the use of strong bases and fluorinating reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure high yield and purity of the final product, often requiring multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluoropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated pyrene derivatives.
Reduction: Dihydro-1,4-Difluoropyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Difluoropyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,4-Difluoropyrene depends on its specific application. In biological systems, the compound may interact with cellular components through its aromatic structure and fluorine atoms, affecting various molecular targets and pathways. For example, its fluorescence properties can be used to track cellular processes and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluoropyrene: Another fluorinated pyrene derivative with fluorine atoms at the 1 and 2 positions.
1,3-Difluoropyrene: Fluorinated at the 1 and 3 positions, exhibiting different reactivity and properties.
1,6-Difluoropyrene: Fluorinated at the 1 and 6 positions, used in similar applications but with distinct chemical behavior.
Uniqueness
1,4-Difluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects compared to other fluorinated pyrene derivatives. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Propriétés
Numéro CAS |
185141-28-0 |
|---|---|
Formule moléculaire |
C16H8F2 |
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
1,4-difluoropyrene |
InChI |
InChI=1S/C16H8F2/c17-13-7-6-12-14(18)8-10-3-1-2-9-4-5-11(13)16(12)15(9)10/h1-8H |
Clé InChI |
HIPCUSRYZSIVKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C(C4=C3C(=C(C=C4)F)C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)


![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)


![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)

![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)

